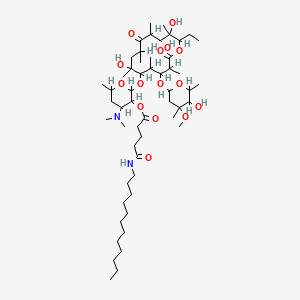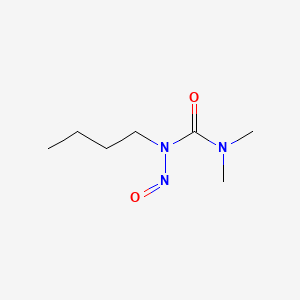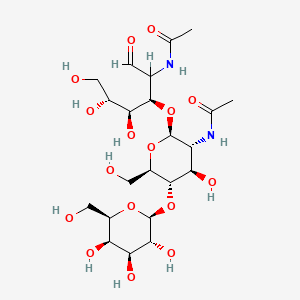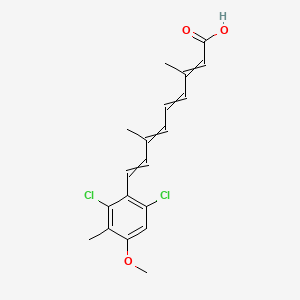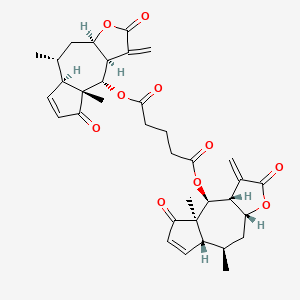![molecular formula C22H28INO2 B1196767 1-[(2,2-DIPHENYL-1,3-DIOXOLAN-4-YL)METHYL]-1-METHYL-3,4,5,6-TETRAHYDRO-2H-PYRIDINE BROMIDE CAS No. 21216-78-4](/img/structure/B1196767.png)
1-[(2,2-DIPHENYL-1,3-DIOXOLAN-4-YL)METHYL]-1-METHYL-3,4,5,6-TETRAHYDRO-2H-PYRIDINE BROMIDE
描述
双苯哌啶甲基二恶烷碘化物是一种化学化合物,其分子式为C₂₂H₂₈INO₂。 它以其在神经精神科治疗中的应用而闻名,也被称为胃蛋白酶-A 。该化合物具有一个被双苯二恶烷部分取代的哌啶核,使其成为药物化学中的独特结构。
准备方法
合成路线和反应条件: 双苯哌啶甲基二恶烷碘化物的合成通常涉及哌啶衍生物与双苯二恶烷前体的反应。反应条件通常需要极性溶剂和受控温度,以确保形成所需产物。碘离子通过使用碘化剂(如碘或碘化钾)引入。
工业生产方法: 双苯哌啶甲基二恶烷碘化物的工业生产可能涉及一个多步骤合成过程,从容易获得的原料开始。该过程包括中间体的制备,然后在优化条件下进行偶联以生成最终产物。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型: 双苯哌啶甲基二恶烷碘化物会发生各种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 在合适的条件下,碘离子可以被其他亲核试剂取代。
常见试剂和条件:
氧化: 酸性介质中的过氧化氢。
还原: 醇溶剂中的硼氢化钠。
取代: 极性非质子溶剂中的硫醇或胺等亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能会生成相应的酮或醛,而还原可能会生成醇。
科学研究应用
双苯哌啶甲基二恶烷碘化物有几个科学研究应用:
化学: 它被用作有机合成的试剂,以及制备其他复杂分子的前体。
生物学: 研究该化合物对生物系统的影响,特别是在神经精神病学研究中。
医学: 它在治疗神经精神疾病方面具有潜在的治疗应用。
工业: 该化合物用于开发药物和其他化学产品。
作用机制
双苯哌啶甲基二恶烷碘化物的作用机制涉及它与神经系统中特定的分子靶标相互作用。据信它可以调节神经递质活性,从而发挥其神经精神科作用。 确切的途径和分子靶标仍在研究中,但已知它会影响中枢神经系统 。
类似化合物:
- 双苯哌啶甲基二恶烷氯化物
- 双苯哌啶甲基二恶烷溴化物
- 双苯哌啶甲基二恶烷氟化物
比较: 双苯哌啶甲基二恶烷碘化物由于存在碘离子而独一无二,这赋予了它独特的化学和生物学性质。与它的氯化物、溴化物和氟化物类似物相比,碘化物变体可能表现出不同的反应性和药理作用,这是由于碘的原子尺寸较大以及电子性质不同。
相似化合物的比较
- Diphenylpiperidinomethyldioxolan chloride
- Diphenylpiperidinomethyldioxolan bromide
- Diphenylpiperidinomethyldioxolan fluoride
Comparison: Diphenylpiperidinomethyldioxolan iodide is unique due to the presence of the iodide ion, which imparts distinct chemical and biological properties. Compared to its chloride, bromide, and fluoride analogs, the iodide variant may exhibit different reactivity and pharmacological effects due to the larger atomic size and different electronic properties of iodine.
属性
IUPAC Name |
1-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO2.HI/c1-23(15-9-4-10-16-23)17-21-18-24-22(25-21,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,21H,4,9-10,15-18H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXZRZKBAKQQAL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CC2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21100-31-2 (Parent) | |
| Record name | Diphenylpiperidinomethyldioxolan iodide [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021216784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048781 | |
| Record name | Anacolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21216-78-4 | |
| Record name | Piperidinium, 1-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21216-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylpiperidinomethyldioxolan iodide [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021216784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anacolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYLPIPERIDINOMETHYLDIOXOLAN IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V3IY31A0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1196690.png)
